molecular formula C22H16ClNO4S3 B4837475 2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate

2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate

Cat. No.: B4837475
M. Wt: 490.0 g/mol
InChI Key: SKORUAQWKZTZBH-YVLHZVERSA-N
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Description

2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate is a complex organic compound that features a combination of benzothiophene and thiazolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the thiazolidine ring. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new drugs.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the thiazolidine ring suggests potential interactions with thiol-containing proteins, while the benzothiophene moiety could interact with aromatic binding sites.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate: shares similarities with other benzothiophene derivatives and thiazolidine-containing compounds.

Uniqueness

  • The unique combination of benzothiophene and thiazolidine moieties in this compound sets it apart from other similar compounds. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-chloro-6-methyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO4S3/c1-11-4-6-13-16(8-11)30-19(18(13)23)21(26)28-14-7-5-12(9-15(14)27-3)10-17-20(25)24(2)22(29)31-17/h4-10H,1-3H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKORUAQWKZTZBH-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)OC3=C(C=C(C=C3)C=C4C(=O)N(C(=S)S4)C)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)OC3=C(C=C(C=C3)/C=C\4/C(=O)N(C(=S)S4)C)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate
Reactant of Route 5
2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate

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